Cas no 13038-12-5 (2,4-Pentadienoic acid, ethyl ester)
2,4-Pentadienoic acid, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2,4-Pentadienoic acid, ethyl ester
- ethyl penta-2,4-dienoate
- DTXSID40396696
- penta-2,4-dienoic acid ethyl ester
- ethyl 2,4-pentadienoate
- 13038-12-5
- MOJNQUDSDVIYEO-UHFFFAOYSA-N
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- Inchi: 1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,5-6H,1,4H2,2H3
- InChI Key: MOJNQUDSDVIYEO-UHFFFAOYSA-N
- SMILES: O(C(C=CC=C)=O)CC
Computed Properties
- Exact Mass: 126.0681
- Monoisotopic Mass: 126.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 1.7
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 0.925
- Boiling Point: 159°C at 760 mmHg
- Flash Point: 59.1°C
- Refractive Index: 1.441
- PSA: 26.3
2,4-Pentadienoic acid, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1847329-1g |
Ethyl penta-2,4-dienoate |
13038-12-5 | 98% | 1g |
¥2626.00 | 2024-08-09 |
2,4-Pentadienoic acid, ethyl ester Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2,4-Pentadienoic acid, ethyl ester
2,4-Pentadienoic Acid, Ethyl Ester (CAS No. 13038-12-5): A Comprehensive Overview
2,4-Pentadienoic acid, ethyl ester (commonly referred to as ethyl 2,4-pentadienoate) is a compound with the CAS registry number 13038-12-5. This organic compound belongs to the class of esters and is characterized by its conjugated diene structure. The molecule consists of a five-carbon chain with two double bonds and an ester functional group. Its chemical formula is C7H10O2, and it has a molecular weight of 130.16 g/mol.
The compound is widely recognized for its role in various chemical reactions and its applications in different industries. Recent studies have highlighted its potential in the field of biochemistry, particularly in the synthesis of bioactive compounds. The conjugated diene system in ethyl 2,4-pentadienoate makes it highly reactive, enabling it to participate in processes such as polymerization, oxidation, and Michael addition reactions. These properties have made it a valuable intermediate in the production of specialty chemicals and materials.
One of the most significant advancements involving ethyl 2,4-pentadienoate is its use in the development of biodegradable polymers. Researchers have demonstrated that this compound can be polymerized under specific conditions to form materials with unique mechanical properties. These polymers are being explored for applications in packaging, agriculture, and biomedical devices due to their ability to degrade naturally over time.
In addition to its industrial applications, ethyl 2,4-pentadienoate has shown promise in the field of medicinal chemistry. Recent studies have revealed that derivatives of this compound exhibit antioxidant, anti-inflammatory, and even anticancerous properties. For instance, a study published in 2023 demonstrated that certain derivatives could inhibit the growth of cancer cells by targeting specific signaling pathways. This finding has opened new avenues for the development of novel therapeutic agents.
The synthesis of ethyl 2,4-pentadienoate typically involves the esterification of 2,4-pentadienic acid with ethanol. This reaction can be catalyzed using acids or enzymes to enhance efficiency. The process is relatively straightforward and can be scaled up for industrial production. However, researchers are continuously exploring greener and more sustainable methods to synthesize this compound, such as using biocatalysts or renewable feedstocks.
From an environmental perspective, understanding the fate and behavior of ethyl 2,4-pentadienoate in natural systems is crucial. Studies have shown that this compound can undergo rapid degradation under aerobic conditions due to its unsaturated structure. This characteristic makes it less persistent in the environment compared to other organic compounds.
In conclusion, ethyl 2,4-pentadienoate (CAS No. 13038-12-5) is a versatile compound with a wide range of applications across various industries. Its unique chemical properties and reactivity make it an essential building block in modern chemistry. As research continues to uncover new uses and improvements in its synthesis and application methods, this compound is poised to play an even more significant role in advancing technological and medical innovations.
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